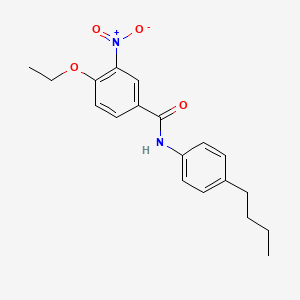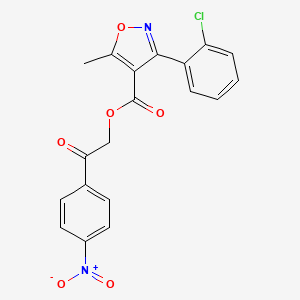![molecular formula C17H24N2O2 B5216833 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine, also known as PBCM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. PBCM is a morpholine derivative that has a piperidine ring attached to a benzyl group, making it a unique and versatile molecule with various applications.
Mécanisme D'action
The mechanism of action of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is not fully understood, but it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its versatility as a molecule, which allows it to be used in various fields of scientific research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. One limitation of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine. One direction is the development of more efficient synthesis methods that can produce 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine in larger quantities. Another direction is the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's potential as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its molecular targets could lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is a unique and versatile molecule that has shown promising results in the field of scientific research. Its potential as a therapeutic agent for various diseases makes it an important molecule to study. While there are still many questions to be answered about 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its potential as a therapeutic agent, the future looks bright for this promising molecule.
Méthodes De Synthèse
The synthesis of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine involves the reaction of morpholine with 4-(1-piperidinylcarbonyl)benzyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been studied for its potential as a therapeutic agent in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been studied for its potential as a neuroprotective agent and as an anti-inflammatory drug.
Propriétés
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(19-8-2-1-3-9-19)16-6-4-15(5-7-16)14-18-10-12-21-13-11-18/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLCZVANDDMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylmethyl-phenyl)-piperidin-1-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)